N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes nitro, phenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the nitration of 4-methylacetanilide to produce 4-methyl-3-nitroacetanilide. This intermediate is then reacted with phenylsulfanylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the acylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(4-methyl-3-aminophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and sulfanyl groups on biological systems, including their interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Lacks the methyl and phenylsulfanyl groups, making it less lipophilic and potentially less active in certain applications.
N-(4-methylphenyl)-2-phenylacetamide:
N-(4-methyl-3-nitrophenyl)acetamide: Lacks the phenylsulfanyl group, which can affect its chemical properties and biological activity.
Uniqueness
N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in various reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C21H18N2O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H18N2O3S/c1-15-12-13-17(14-19(15)23(25)26)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24) |
InChI Key |
YYQFIHGLRWBNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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